Dimercaprol, (S)-

Description

BenchChem offers high-quality Dimercaprol, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimercaprol, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

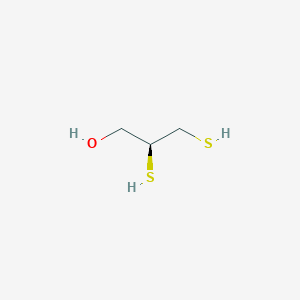

Structure

3D Structure

Properties

CAS No. |

16495-16-2 |

|---|---|

Molecular Formula |

C3H8OS2 |

Molecular Weight |

124.23 g/mol |

IUPAC Name |

(2S)-2,3-bis(sulfanyl)propan-1-ol |

InChI |

InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m0/s1 |

InChI Key |

WQABCVAJNWAXTE-VKHMYHEASA-N |

SMILES |

C(C(CS)S)O |

Isomeric SMILES |

C([C@@H](CS)S)O |

Canonical SMILES |

C(C(CS)S)O |

Synonyms |

1-Propanol, 2,3-dimercapto-, (S)- (8CI) |

Origin of Product |

United States |

Historical and Foundational Research on Dimercaprol, S

Origins and Early Academic Investigations

The impetus for the development of Dimercaprol (B125519), originally known as British Anti-Lewisite (BAL), was the threat of chemical warfare during World War II. researchgate.netwikipedia.orgnih.gov British scientists at the University of Oxford, led by Sir Rudolph Albert Peters, embarked on a mission to find an antidote to the potent arsenical blistering agent, Lewisite. statpearls.comwikipedia.orgrcp.ac.uk This organoarsenic compound was first synthesized in 1904 and posed a significant threat to Allied forces. researchgate.netwilsonsdisease.org.uk

The research team at Oxford, through their investigations into the mechanism of arsenic-based gases, developed Dimercaprol in July 1940. wikipedia.orgwikipedia.orgmedlink.com Their work was built upon the understanding that arsenic-containing compounds exert their toxic effects by binding to sulfhydryl groups within essential metabolic enzymes, thereby inhibiting their function. wikipedia.orgpatsnap.com The key insight was that a compound with two thiol (-SH) groups might be able to form a stable complex with arsenic, effectively removing it from the enzymes. bris.ac.uk This led to the synthesis of 2,3-dimercapto-1-propanol, a dithiol compound that proved to be a highly effective antidote to Lewisite. rcp.ac.ukmhmedical.com The success of this research provided a crucial defensive measure for Allied soldiers during the war. researchgate.net

Dimercaprol's development marked a pivotal moment in medicine, as it became the first dithiol-based chelating agent used clinically. researchgate.net Chelation therapy, the use of compounds to bind and remove metal ions from the body, was a nascent concept at the time. nih.govwikipedia.org Dimercaprol's ability to form a stable, five-membered ring complex with arsenic demonstrated the therapeutic potential of this approach. mhmedical.comnih.gov

Following its successful development as an antidote, the medical applications of Dimercaprol expanded rapidly. wilsonsdisease.org.uk It was found to be effective not only against industrial arsenical accidents but also in treating the side effects of arsenical drugs used in therapies for conditions like syphilis. wilsonsdisease.org.ukwellcomecollection.org This pioneering work established the fundamental principles of using dithiol compounds to counteract the toxic effects of heavy metals, laying the groundwork for the development of future chelating agents. researchgate.netnih.gov

Evolution of Research Perspectives on Dimercaprol, (S)-

Initial research on Dimercaprol was intensely focused on its immediate application as an antidote to Lewisite. However, as the threat of its use in warfare diminished, the scientific community began to explore its broader therapeutic potential. The understanding of its mechanism of action evolved from a specific countermeasure to a broader concept of metal chelation.

Researchers began to investigate the pharmacokinetics of Dimercaprol, studying its distribution and excretion. mhmedical.com These early studies, conducted in the 1940s, provided foundational knowledge about how the compound behaves in the body. mhmedical.com The development of analogues with improved properties, such as meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercaptopropane-1-sulfonate (DMPS), was a direct result of the research perspective shifting towards creating less toxic and more effective chelating agents. nih.govscispace.comnih.gov These newer agents, developed in the mid-20th century, offered advantages such as oral administration and a better safety profile, reflecting a more nuanced understanding of the requirements for an ideal chelating agent. nih.govscispace.com

Initial Discoveries of Metal Chelation Properties Beyond Arsenic

Soon after its development, scientific investigations revealed that Dimercaprol's chelating ability was not limited to arsenic. statpearls.com Research demonstrated its effectiveness in forming stable complexes with a variety of other heavy metals. wikipedia.org This broadened the therapeutic scope of the compound significantly.

Molecular and Structural Research on Dimercaprol, S

Stereochemistry and Chiral Properties of (S)-Dimercaprol

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial to understanding the biological activity of many pharmaceutical compounds. pdx.edu Chiral molecules, which are non-superimposable on their mirror images, exist as pairs of enantiomers. uky.edunih.gov Dimercaprol (B125519) possesses a chiral center at the second carbon atom, leading to the existence of (R)- and (S)-enantiomers. This section focuses on the specific properties of the (S)-enantiomer.

Enantiomeric Specificity in Biochemical Interactions

The distinct three-dimensional structure of each enantiomer can lead to significant differences in their interactions with biological systems, which are themselves chiral. nih.gov This enantiomeric specificity is a key factor in the pharmacokinetics and pharmacodynamics of chiral drugs. While enantiomers share identical physical and chemical properties in an achiral environment, their behavior can diverge significantly within a chiral environment like the human body. nih.gov

The interaction between a chiral drug and a biological receptor is often compared to a lock and key mechanism, where one enantiomer may fit a receptor site more effectively than the other. This can result in one enantiomer being pharmacologically more active or having a different metabolic and toxicological profile. nih.govslideshare.net For instance, the binding of enantiomers to plasma proteins like albumin and alpha-1-acid glycoprotein (B1211001) can be stereoselective, affecting their distribution and clearance in the body. nih.gov

Thiol Functional Groups: Reactivity and Coordination Capabilities

The chemical behavior of dimercaprol is largely dictated by its two thiol (-SH) functional groups, also known as sulfhydryl groups. libretexts.orgwikipedia.org These groups are the sulfur analogs of alcohols and are characterized by their nucleophilicity and acidity. wikipedia.org

Dithiol System Characteristics and Their Role in Chelation

Dimercaprol is classified as a dithiol, meaning it possesses two thiol groups. nih.gov The proximity of these two groups on adjacent carbon atoms is a critical feature of its molecular structure. This arrangement allows dimercaprol to act as a potent chelating agent, a molecule that can form multiple bonds to a single metal ion. patsnap.comjcimcr.org The two sulfhydryl groups can bind to a metal ion, forming a stable, five-membered ring structure. nih.gov This chelation process is fundamental to its mechanism of action in sequestering heavy metals. patsnap.compatsnap.com

The stability of the resulting complex varies depending on the metal ion involved. mdpi.com Dimercaprol is known to form stable chelates with metals such as arsenic, gold, and mercury. wikipedia.org

Mechanisms of Metal Ion Binding via Sulfhydryl Groups

Heavy metals often exert their toxic effects by binding to the thiol groups of essential enzymes, thereby inhibiting their function. wikipedia.org The sulfhydryl groups of dimercaprol have a high affinity for these metals and can effectively compete with the thiol groups of enzymes for binding to the metal ions. patsnap.comwikipedia.org

The binding of metal ions to the sulfhydryl groups of dimercaprol involves the formation of mercaptides. nih.gov This process effectively neutralizes the toxic metal ion, forming a water-soluble complex that can be excreted from the body. patsnap.com The strength of the sulfur-metal bond is a key determinant in the effectiveness of the chelation process.

Conformation and Flexibility of the Dimercaprol, (S)- Moiety

The conformational flexibility of the (S)-dimercaprol molecule plays a significant role in its ability to bind to various metal ions. The carbon-carbon single bonds in its propane (B168953) backbone allow for rotation, enabling the molecule to adopt different spatial arrangements or conformations. This flexibility allows the thiol groups to orient themselves optimally to coordinate with a metal ion, accommodating the specific geometric requirements of the metal's coordination sphere.

Coordination Chemistry and Metal Complexation Research

Thermodynamics and Kinetics of Dimercaprol (B125519), (S)- Metal Chelate Formation

The interaction between Dimercaprol, (S)- and metal ions is governed by thermodynamic and kinetic principles that dictate the formation and stability of the resulting chelate complexes.

The stability of a metal-chelate complex is a critical factor in its ability to effectively sequester a metal ion. nih.gov This stability is quantitatively expressed by the stability constant (K), where a higher value indicates a more stable complex. nih.govjcimcr.org The stability of Dimercaprol complexes with various metals is a key area of study. For instance, the stability constants for different metals with chelating agents like EDTA have been established, providing a comparative framework for understanding the affinity of Dimercaprol for various metal ions. nih.gov While specific stability constants for (S)-Dimercaprol with all relevant metals are not extensively documented in the provided results, the literature indicates that Dimercaprol forms particularly stable complexes with heavy metals like arsenic, mercury, and gold. wikipedia.orgaetna.com The formation of a 2:1 complex (two molecules of Dimercaprol to one metal ion) is noted to be more stable than a 1:1 complex. pharmacy180.com It is important to note that factors such as pH can significantly influence the stability of these complexes. jcimcr.org

Table 1: Stability Constants of Selected Metal-Chelate Complexes

| Metal Ion | Chelating Agent | Log K |

| Bismuth(III) | DMSA | 43.87 colab.ws |

| Lead(II) | DMSA | 17.4 colab.ws |

| Copper(II) | do3a-pic | 23.20 researchgate.net |

Note: This table includes data for related chelating agents to provide context for the stability of metal complexes. DMSA (meso-2,3-dimercaptosuccinic acid) is a derivative of Dimercaprol. nih.gov do3a-pic is a macrocyclic ligand.

The kinetics of chelation, or the rate at which Dimercaprol binds to metal ions, is a crucial aspect of its function. nih.gov Peak plasma concentration of Dimercaprol is achieved within 30 to 60 minutes after intramuscular injection, indicating rapid absorption. nih.govmahidol.ac.th The chelation process itself is also rapid, with effects observable within a short timeframe. patsnap.com The effectiveness of Dimercaprol is time-dependent, with greater efficacy observed when administered soon after metal exposure. nih.gov This is because it is more effective at preventing the inhibition of enzymes by metals than reactivating them once they have been inhibited. nih.gov The dissociation of the Dimercaprol-metal complex can occur, particularly in an acidic environment, which underscores the importance of maintaining a sufficient concentration of Dimercaprol in the plasma to favor the continued formation of the stable complex. pharmacy180.comdrugs.com

Stoichiometry and Structural Characterization of Metal-Dimercaprol, (S)- Complexes

The stoichiometry and structure of the complexes formed between Dimercaprol, (S)- and metal ions are fundamental to understanding their stability and biological activity.

Dimercaprol's two sulfhydryl (-SH) groups are key to its chelating ability. evitachem.comcymitquimica.com These groups bind to metal ions, forming a stable five-membered ring structure. nih.govnih.govresearchgate.netapollopharmacy.in This ring structure, known as a chelate, is particularly stable and is a common feature of complexes formed by bidentate ligands like Dimercaprol. nih.govvedantu.com The formation of this five-membered ring is a crucial aspect of how Dimercaprol neutralizes the toxicity of heavy metals. nih.govapollopharmacy.in The general principle is that ligands with a "YCCY" skeleton, where Y can be a donor atom like sulfur, often form stable five-membered rings with metal ions. nih.gov

Selectivity and Affinity of Dimercaprol, (S)- for Specific Metal Ions

Dimercaprol exhibits a degree of selectivity in its binding to different metal ions, with a particularly high affinity for certain heavy metals. mdpi.com

Dimercaprol is well-established as a chelating agent for arsenic, mercury, and gold. wikidoc.orgwikipedia.orgaetna.com Its development was originally as an antidote to the arsenic-based chemical warfare agent, Lewisite. evitachem.comaetna.com The mechanism of action involves the sulfhydryl groups of Dimercaprol competing with the thiol groups of enzymes for the metal ion, forming a stable complex that can be excreted. wikipedia.orgaustinpublishinggroup.com

Arsenic: Dimercaprol forms a stable five-membered ring complex with arsenic, which detoxifies it. nih.govresearchgate.net It is considered a primary treatment for arsenic poisoning. wikipedia.orgresearchgate.net

Mercury: Dimercaprol is also effective in treating mercury poisoning, particularly from inorganic mercury salts. wikipedia.orgmedscape.com It forms a stable complex with mercury, facilitating its removal from the body. medscape.com However, its efficacy in treating poisoning from alkylmercury or phenylmercury (B1218190) is limited. wikipedia.org

Gold: The use of Dimercaprol extends to treating toxicity from gold salts, which have been used in the treatment of rheumatoid arthritis. nih.gov It effectively chelates gold, aiding in its excretion. wikipedia.orgaetna.com

Chelation of Lead and Copper

Dimercaprol, (S)- has been a cornerstone in the chelation therapy for lead poisoning. aetna.comaustinpublishinggroup.com It forms a stable complex with lead ions, facilitating their removal from the body. aetna.com The two sulfhydryl groups on the dimercaprol molecule are the primary binding sites for lead, forming a five-membered ring structure with the metal ion. nih.govnih.gov This chelation process effectively sequesters lead, rendering it less toxic and promoting its excretion. nih.govjcimcr.org Research indicates that dimercaprol is particularly utilized in cases of severe lead poisoning, often in conjunction with other chelating agents like edetate calcium disodium (B8443419) (CaNa2EDTA). aetna.comnih.gov

Similarly, Dimercaprol, (S)- demonstrates effective chelation of copper. nih.govwikipedia.org This property has been historically significant in the management of Wilson's disease, a genetic disorder characterized by copper accumulation. wikipedia.orgnih.gov The sulfhydryl groups of dimercaprol bind to copper ions, forming a stable complex that can be eliminated from the body. aetna.com While newer, less toxic oral chelating agents have been developed, dimercaprol's ability to chelate copper remains a key aspect of its chemical profile. nih.gov

| Metal Ion | Key Research Findings on Chelation with Dimercaprol, (S)- |

| Lead (Pb²⁺) | Forms a stable five-membered ring complex, primarily used in severe poisoning, often with CaNa2EDTA. nih.govaetna.comnih.gov |

| Copper (Cu²⁺) | Historically used for Wilson's disease due to effective chelation and promotion of excretion. nih.govwikipedia.orgnih.gov |

Binding Profiles with Antimony, Bismuth, Cadmium, Chromium, Cobalt, Nickel, and Thallium

Beyond lead and copper, Dimercaprol, (S)- exhibits binding affinity for a range of other heavy metals. wikipedia.org It is known to form stable chelates with antimony and bismuth, and its use has been considered for poisoning by these metals, although the evidence is not as extensive as for lead or arsenic. wikipedia.orgnih.govebi.ac.uk

The interaction of dimercaprol with cadmium is complex. While it does bind to cadmium, this chelation can lead to an undesirable increase in cadmium concentration in the kidneys. nih.govwikipedia.org Therefore, its use in cadmium toxicity is generally avoided. nih.govwikipedia.org

Research has also shown that Dimercaprol, (S)- can form stable complexes with chromium, cobalt, and nickel in vivo. wikipedia.org However, it is not typically the primary treatment for toxicity from these metals. wikipedia.org The evidence for its effectiveness in thallium poisoning is considered weak. wikipedia.orgebi.ac.uk

| Metal | Binding Profile with Dimercaprol, (S)- |

| Antimony (Sb) | Forms stable chelates. jcimcr.orgwikipedia.org |

| Bismuth (Bi) | Forms stable chelates. wikipedia.orgnih.gov |

| Cadmium (Cd) | Forms chelates but can increase renal concentration; use is contraindicated. nih.govwikipedia.orgnih.gov |

| Chromium (Cr) | Forms stable chelates in vivo. wikipedia.org |

| Cobalt (Co) | Forms stable chelates in vivo. wikipedia.org |

| Nickel (Ni) | Forms stable chelates in vivo. wikipedia.org |

| Thallium (Tl) | Evidence for effective chelation is not strong. wikipedia.orgnih.gov |

Impact of Environmental Factors on Metal Chelation by Dimercaprol, (S)-

The efficacy of metal chelation by Dimercaprol, (S)- is not solely dependent on the intrinsic affinity between the chelator and the metal ion. Environmental factors, particularly pH and the presence of other competing ligands, play a crucial role in the formation and stability of the metal-dimercaprol complexes.

pH Effects on Complex Formation and Stability

The pH of the surrounding medium significantly influences the chelation process. jcimcr.orgjcimcr.org The sulfhydryl groups of dimercaprol are weak acids, and their degree of ionization is pH-dependent. At low pH, these groups are protonated, which can compete with metal ions for the binding sites, thereby reducing the stability of the metal complex. jcimcr.orgjcimcr.org

Conversely, at high pH, heavy metals have a tendency to form insoluble metal hydroxides, which can make them less available for chelation by dimercaprol. jcimcr.orgjcimcr.org Furthermore, maintaining an alkaline urine pH is often recommended during therapy to protect the kidneys, as dissociation of the dimercaprol-metal complex can occur in acidic tubular urine, potentially causing the metal to redistribute to renal tissue. nih.gov Therefore, an optimal pH range is critical for effective complex formation and stability.

Influence of Other Ligands and Competitive Binding

In a biological system, Dimercaprol, (S)- must compete with endogenous ligands for binding to metal ions. jcimcr.orgjcimcr.org These natural chelators can include amino acids, peptides, and proteins containing sulfhydryl or other donor groups. jcimcr.org The stability constant of the dimercaprol-metal complex must be sufficiently high to effectively compete with these endogenous ligands and mobilize the metal. jcimcr.orgjcimcr.org

The presence of other exogenous ligands can also impact the chelation process. For instance, the co-administration of CaNa2EDTA with dimercaprol in lead poisoning is a classic example of using multiple chelators to enhance metal removal. aetna.com Conversely, some substances can interfere with chelation. For example, iron supplements should be avoided during dimercaprol therapy as they can form a complex that may increase the risk of nephrotoxicity. nih.gov The interplay of these competitive binding interactions is a critical consideration in the application of Dimercaprol, (S)-.

Biochemical and Cellular Mechanism Investigations of Dimercaprol, S

Competition with Endogenous Thiol-Containing Biomolecules

Dimercaprol (B125519), a dithiol compound, exerts its primary biochemical effect by competing with endogenous thiol-containing molecules for binding to heavy metals. patsnap.comwikipedia.org Heavy metals like arsenic, mercury, and gold exhibit high affinity for sulfhydryl (-SH) groups present in amino acid residues, particularly cysteine, within various enzymes and proteins. patsnap.comwikipedia.org This binding can lead to the formation of stable chelate complexes that inhibit the protein's function, disrupting critical metabolic pathways. wikipedia.org Dimercaprol's mechanism of action involves its two sulfhydryl groups forming a stable five-membered ring with the heavy metal ion. nih.gov This newly formed dimercaprol-metal complex is more stable than the metal-protein bond, effectively removing the metal from the biological molecule and facilitating its excretion. patsnap.comnih.gov

Research indicates that Dimercaprol is significantly more effective at preventing enzyme inhibition than it is at reactivating enzymes that have already been inhibited by heavy metals. nih.govmedlink.com The therapeutic efficacy is greatest when the compound is administered shortly after metal exposure, allowing it to chelate the metal ions before they can form strong bonds with the sulfhydryl groups of enzymes. nih.govmedlink.com

Studies on the enzyme delta-aminolevulinate dehydratase (ALA-D), a sulfhydryl-containing enzyme sensitive to mercury, illustrate this principle. In investigations involving mice exposed to mercuric chloride, subsequent treatment with dimercaprol did not restore the enzyme's normal activity in the liver and, in the kidney, even enhanced the inhibitory effect of mercury. nih.gov Further in vitro experiments showed that dimercaprol, particularly at lower concentrations, potentiated the inhibitory effect of mercuric chloride on ALA-D activity. nih.gov These findings suggest that the dimercaprol-mercury complex itself may be more toxic to the enzyme than the metal ion alone and that dimercaprol does not function by reactivating the mercury-inhibited enzyme. nih.gov This underscores the importance of dimercaprol's role in preventing the initial metal-enzyme interaction rather than reversing it.

A critical target of heavy metal toxicity is lipoic acid, a cofactor essential for the function of key metabolic enzymes, including pyruvate (B1213749) dehydrogenase and alpha-ketoglutarate (B1197944) dehydrogenase. nih.gov These enzyme complexes are crucial for cellular respiration through the citric acid cycle. nih.gov Heavy metals can bind to the thiol groups of lipoic acid, inhibiting these enzymes and disrupting cellular energy production. nih.gov

Dimercaprol's protective mechanism involves competing with lipoic acid and other enzyme-associated thiol groups for the binding of heavy metals. wikipedia.org By chelating the metal ions, dimercaprol prevents them from interacting with and inactivating these vital lipoic acid-dependent enzymes, thereby preserving their function and maintaining cellular metabolism. nih.gov

Acrolein Scavenging Mechanisms of Dimercaprol, (S)-

Beyond its role as a metal chelator, Dimercaprol has been identified as an effective scavenger of acrolein, a highly reactive and toxic α,β-unsaturated aldehyde. nih.govnih.gov Acrolein is a byproduct of lipid peroxidation and is implicated in the pathophysiology of various diseases and central nervous system injuries. nih.govpurdue.edu The ability of Dimercaprol to directly bind and neutralize acrolein represents a significant aspect of its cytoprotective effects. nih.govresearchgate.net

The chemical structure of Dimercaprol, featuring two thiol functional groups, enables it to effectively trap acrolein. nih.gov Investigations utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have demonstrated that Dimercaprol binds to acrolein at two specific sites. nih.govnih.gov The reaction occurs with both the carbon-carbon double bond and the aldehyde group of the acrolein molecule. nih.govnih.govresearchgate.net This dual binding capacity allows for the formation of a stable, non-toxic adduct, effectively neutralizing the reactivity of acrolein. nih.govpurdue.edu

The acrolein-scavenging capability of Dimercaprol has been demonstrated to confer significant protection to cells in vitro. nih.gov Studies using PC-12 cells, a cell line derived from a rat adrenal pheochromocytoma with neuron-like characteristics, have shown that acrolein induces cell death. nih.govresearchgate.net Treatment with Dimercaprol was found to mitigate this acrolein-mediated toxicity substantially. nih.govnih.gov

The protective effect was observed to be dose-dependent, with higher concentrations of Dimercaprol leading to greater cell viability in the presence of acrolein. nih.govnih.govresearchgate.net This research provides direct evidence that by scavenging acrolein, Dimercaprol can prevent the downstream cellular damage, including membrane damage and cell death, that this toxic aldehyde causes. nih.gov

Table 1: In Vitro Neuroprotective Effect of Dimercaprol Against Acrolein Toxicity in PC-12 Cells

| Experimental Condition | Observation | Reference |

|---|---|---|

| PC-12 cells exposed to acrolein | Significant increase in cell death and membrane damage. | nih.gov |

| PC-12 cells treated with Dimercaprol prior to acrolein exposure | Significant reduction in acrolein-mediated cell death. | nih.govnih.gov |

| Dose-response analysis | Protective effect of Dimercaprol was dose-dependent. | nih.govresearchgate.net |

Antiviral Mechanisms: Inhibition of HIV-1 Tat Activity and Viral Production (In Vitro)

The HIV-1 Tat (Trans-Activator of Transcription) protein is a regulatory protein essential for efficient viral gene expression and replication. Research has demonstrated that Dimercaprol can inhibit the transactivation function directed by the Tat protein. medchemexpress.cn By interfering with Tat activity, Dimercaprol disrupts a critical step in the HIV-1 replication cycle.

Furthermore, treatment of HIV-1 infected cells with Dimercaprol was shown to interfere with viral production. This suggests a broader impact on the viral life cycle beyond the inhibition of Tat-mediated transcription. The combined effects of inhibiting Tat activity and reducing viral production indicate that Dimercaprol has pleiotropic effects on HIV-1 replication in an in vitro setting.

Table 2: Summary of In Vitro Anti-HIV-1 Effects of Dimercaprol

| Mechanism | Effect | Reference |

|---|---|---|

| Inhibition of Tat Protein | Inhibited transactivation directed by the Tat protein. | medchemexpress.cn |

| Viral Production | Interfered with and reduced overall viral production from infected cells. | |

| Cellular Susceptibility | Reduced the sensitivity of cells to HIV-1 infection. |

Enzyme Antagonism Research: Snake Venom Metalloproteinase (SVMP) Inhibition

Dimercaprol has been investigated as a potential inhibitor of snake venom metalloproteinases (SVMPs), a class of enzymes largely responsible for the hemorrhagic and coagulopathic effects of many snakebites. As a metal chelator, dimercaprol's mechanism of action is centered on its ability to bind to essential metal ions required for the catalytic activity of these enzymes.

Snake venom metalloproteinases are zinc-dependent enzymes, meaning they require a Zn2+ ion in their active site to function. nih.govnih.gov Dimercaprol functions by chelating this essential zinc ion, thereby inhibiting the enzyme's activity. nih.govnih.gov This action has been demonstrated to antagonize the activity of Zn2+-dependent SVMPs in vitro. researchgate.net The chelation of the zinc ion by dimercaprol effectively neutralizes the catalytic machinery of the SVMP, preventing it from degrading proteins and causing pathological effects such as hemorrhage and disruption of blood coagulation. nih.govnih.gov

Research has shown that dimercaprol can inhibit the SVMP activity of various snake venoms, including that of Echis ocellatus. nih.gov Studies investigating the effects of dimercaprol on the venom of Dispholidus typus (boomslang) found that it demonstrated highly comparable inhibition of SVMP activity when compared to its derivative, DMPS. nih.gov Complete inhibition of D. typus SVMP activity was achieved at a concentration of 40 μM, with a calculated IC50 value of 6.68 μM (95% CI 6.36–7.02 μM). nih.gov

The inhibitory efficacy of dimercaprol has been evaluated against the venoms of several snake species, often in comparison with other potential inhibitors. While effective to a degree, studies have shown that its potency can be lower than that of other compounds like the matrix metalloproteinase inhibitors marimastat (B1683930) and prinomastat. nih.govvu.nl

In studies with Dispholidus typus venom, dimercaprol exhibited weaker venom-inhibitory effects on procoagulant activity at micromolar concentrations compared to marimastat and prinomastat. nih.gov Strong inhibitory activity was observed at a concentration of 160 μM, but this effect diminished rapidly at lower concentrations. nih.gov The IC50 value for the inhibition of procoagulant activity was determined to be 77.7 μM. nih.gov

The following table summarizes the in vitro inhibitory efficacy of dimercaprol against various snake venoms as reported in the literature.

| Venom | Assay | Inhibitor | IC50 Value (µM) | Notes |

| Dispholidus typus | SVMP Activity | Dimercaprol | 6.68 | Complete inhibition at 40 µM. |

| Dispholidus typus | Procoagulant Activity | Dimercaprol | 77.7 | Strong inhibition at 160 µM, rapidly decreasing at lower concentrations. |

| Echis carinatus | Procoagulant Activity | Dimercaprol | Not Reported | Full inhibition of "very fast procoagulation" at 4 µM. |

Methodologies in Dimercaprol, S Research

In Vitro Experimental Models

In vitro models are fundamental in the preliminary evaluation of chemical compounds, providing a controlled environment to study cellular and biochemical responses.

Cell Culture Systems for Compound Evaluation (e.g., PC-12 Cells)

PC-12 cells, which originate from a rat adrenal pheochromocytoma, are frequently used in neurological research due to their neuron-like characteristics. researchgate.net These cells have been instrumental in studying the effects of (S)-Dimercaprol, particularly in the context of neuroprotection. researchgate.net For instance, research has utilized PC-12 cells to investigate the compound's ability to mitigate cellular damage caused by acrolein, a toxic byproduct of lipid peroxidation implicated in various pathological processes, including spinal cord injury. researchgate.netnih.govnih.gov The use of PC-12 cells allows for a focused examination of the compound's direct effects on neuronal-like cells, providing insights into its potential as a neuroprotective agent. nih.gov In these experimental setups, PC-12 cells are typically cultured and then exposed to a toxic agent like acrolein, followed by treatment with varying concentrations of (S)-Dimercaprol to assess its protective capabilities. selleck.co.jp

Cell Viability and Apoptosis Assays (e.g., WST-1, LDH, Trypan Blue)

To quantify the effects of (S)-Dimercaprol on cell health, researchers employ a variety of cell viability and apoptosis assays. These assays provide measurable data on the extent of cell death or survival following exposure to toxins and treatment with the compound.

WST-1 Assay: This colorimetric assay is used to assess cell proliferation and viability. sigmaaldrich.com It relies on the cleavage of the tetrazolium salt WST-1 to a soluble formazan (B1609692) by mitochondrial dehydrogenases in viable cells. sigmaaldrich.com The amount of formazan dye produced is directly proportional to the number of metabolically active cells. sigmaaldrich.com Studies have shown that (S)-Dimercaprol can significantly protect PC-12 cells from acrolein-induced cell death in a dose-dependent manner, as measured by the WST-1 assay. nih.govselleck.co.jp

Lactate (B86563) Dehydrogenase (LDH) Assay: The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium. abcam.comdojindo.com An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death. abcam.comdojindo.com This assay has been used in research involving (S)-Dimercaprol to quantify its ability to prevent cell damage. nih.gov

Trypan Blue Exclusion Assay: This is a dye exclusion method used to differentiate viable from non-viable cells. nih.gov Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue. nih.gov This method provides a straightforward count of live and dead cells in a population. sigmaaldrich.comnih.gov

Table 1: Cell Viability Assays in (S)-Dimercaprol Research

| Assay | Principle | Application in (S)-Dimercaprol Research |

|---|---|---|

| WST-1 | Measures metabolic activity of viable cells through the cleavage of a tetrazolium salt. sigmaaldrich.com | Quantified the dose-dependent neuroprotective effect of (S)-Dimercaprol against acrolein-induced toxicity in PC-12 cells. nih.govselleck.co.jp |

| LDH | Measures the release of lactate dehydrogenase from cells with damaged membranes. abcam.comdojindo.com | Used to assess the extent of cell death and the protective effects of (S)-Dimercaprol. nih.gov |

| Trypan Blue | Differentiates viable from non-viable cells based on membrane integrity. nih.gov | Provides a direct count of live and dead cells to determine the viability of cell populations treated with (S)-Dimercaprol. sigmaaldrich.com |

Biochemical Assays for Enzyme Activity and Inhibition Profiling

Biochemical assays are crucial for understanding the molecular mechanisms through which (S)-Dimercaprol exerts its effects. These assays can determine the compound's interaction with specific enzymes, which is particularly relevant to its role as a chelating agent and its potential to inhibit certain metalloproteinases. drugbank.com

Enzyme inhibition assays are designed to measure the reduction in an enzyme's catalytic activity in the presence of an inhibitor. sci-hub.se These assays are essential for characterizing the potency and mechanism of inhibitors. For instance, the inhibitory effect of (S)-Dimercaprol on snake venom metalloproteinases (SVMPs) has been evaluated using in vitro assays that measure the enzymatic activity of these toxins. frontiersin.orgbiorxiv.org These studies have demonstrated that (S)-Dimercaprol can inhibit the procoagulant activity of certain snake venoms, although its potency may vary compared to other inhibitors. biorxiv.orgresearchgate.net The assays often involve incubating the enzyme (e.g., SVMP) with the inhibitor before adding the substrate and then measuring the rate of product formation. sci-hub.se

Preclinical Animal Models

Preclinical animal models are essential for evaluating the in vivo efficacy and potential therapeutic applications of a compound in a complex biological system.

Studies in Neurological Disorder Models (e.g., Spinal Cord Injury, Parkinson's Disease)

(S)-Dimercaprol has been investigated in animal models of neurological disorders, primarily due to its ability to scavenge acrolein, a neurotoxin implicated in secondary injury cascades. researchgate.netnih.gov

Spinal Cord Injury (SCI): In rat models of spinal cord contusion injury, systemic administration of (S)-Dimercaprol has been shown to significantly reduce the levels of acrolein in the spinal cord tissue. nih.govnih.gov This reduction in acrolein is associated with neuroprotective effects. researchgate.net

Parkinson's Disease (PD): Research has also explored the neuroprotective effects of (S)-Dimercaprol in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. nih.govresearchgate.net In these studies, (S)-Dimercaprol was found to reduce elevated acrolein levels in the basal ganglia. nih.govresearchgate.net This was accompanied by a mitigation of both motor and sensory deficits characteristic of PD. nih.gov Furthermore, the compound was shown to reverse the upregulation of the pain-sensing transient receptor potential ankyrin 1 (TRPA1) channels, which are known to be activated by acrolein. nih.govresearchgate.net

Table 2: Findings in Preclinical Neurological Disorder Models

| Neurological Disorder Model | Key Findings for (S)-Dimercaprol | Reference |

|---|---|---|

| Spinal Cord Injury (Rat) | Significantly reduced acrolein levels in spinal cord tissue following contusion injury. | nih.govnih.gov |

| Parkinson's Disease (Rat) | Reduced acrolein levels and mitigated motor and sensory deficits. Reversed upregulation of TRPA1 channels. | nih.govresearchgate.net |

Experimental Models of Envenomation for Toxin Neutralization

(S)-Dimercaprol has been evaluated for its potential to neutralize the toxic effects of snake venom, particularly the enzymatic activities of snake venom metalloproteinases (SVMPs). scienceopen.comnih.gov These toxins are responsible for many of the pathological effects of snakebites, including coagulopathy. nih.gov

In preclinical studies, (S)-Dimercaprol has been tested for its ability to inhibit the procoagulant effects of venoms from various viper species, such as those from the Echis genus. researchgate.netnih.gov While it has shown some capacity to neutralize these activities, its effectiveness can vary depending on the specific venom and the experimental conditions. biorxiv.orgresearchgate.net For example, in some in vivo murine models of envenomation, (S)-Dimercaprol provided complete protection against the lethality of Echis carinatus venom but was less effective against Echis pyramidum venom. nih.gov In other studies with Dispholidus typus venom, (S)-Dimercaprol did not confer protection at the tested doses in preclinical murine models, despite showing some in vitro inhibitory activity. researchgate.net These findings highlight the importance of using relevant animal models to assess the therapeutic potential of toxin inhibitors.

Advanced Spectroscopic Techniques

Advanced spectroscopic techniques are pivotal in elucidating the intricate interactions and structures of (S)-Dimercaprol and its complexes. These methods provide unparalleled insights at the molecular level, which is crucial for understanding its mechanism of action.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Analyte Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure, dynamics, and binding interactions of molecules in solution. semanticscholar.org While specific NMR studies focusing solely on the (S)-enantiomer of dimercaprol (B125519) are not extensively documented in publicly available literature, the principles of NMR spectroscopy are broadly applicable to understanding how it interacts with various analytes, particularly metal ions and proteins.

One-dimensional proton NMR (¹H NMR) spectra can be used to monitor the chemical shifts of the protons in (S)-Dimercaprol upon the addition of a binding partner, such as a heavy metal ion. beilstein-journals.org Changes in the chemical shifts of the thiol (-SH) and alcohol (-OH) protons can indicate their involvement in chelation.

For more complex systems, such as the interaction of (S)-Dimercaprol with metalloenzymes, two-dimensional NMR techniques like the Heteronuclear Single Quantum Coherence (HSQC) experiment are employed. semanticscholar.org By observing the chemical shift perturbations in the ¹H-¹⁵N HSQC spectrum of an isotopically labeled protein upon titration with (S)-Dimercaprol, the specific amino acid residues at the binding interface can be identified. semanticscholar.org The strength of the interaction can also be characterized by analyzing the changes in peak intensities and positions. semanticscholar.org

Saturation Transfer Difference (STD) NMR is another valuable technique for studying ligand-protein interactions, especially for weak to moderately binding ligands. mdpi.com In an STD NMR experiment, selective saturation of protein resonances is transferred to the protons of a bound ligand. By observing the signals in the resulting difference spectrum, the parts of the (S)-Dimercaprol molecule that are in close contact with the target protein can be mapped, providing a detailed "epitope map" of the binding interaction. mdpi.com

Mass Spectrometry in Complex Characterization

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of molecules and for characterizing complexes. In the context of (S)-Dimercaprol, MS is instrumental in identifying the various complexes it forms with heavy metals.

In a study investigating the reaction between dimercaprol (BAL) and arsenic trioxide (ATO), mass spectrometry was used to identify the resulting chemical structures in solution. The analysis revealed the formation of multiple BAL-ATO complexes. nih.gov The table below summarizes the major peaks observed and the proposed formulas for the sodium adducts of these complexes.

| Observed m/z | Calculated Molecular Weight (Da) | Proposed Chemical Formula |

| 342.89 | 319.89 | C₆H₁₂AsO₂S₄ |

| 464.88 | 441.88 | C₉H₁₈AsO₃S₆ |

| 538.79 | 515.79 | C₉H₁₈As₂O₃S₆ |

| 660.77 | 637.77 | C₁₂H₂₄As₂O₄S₈ |

| 782.44 | 759.44 | C₁₅H₃₀As₂O₅S₁₀ |

Data sourced from a study on the formulation of arsenic trioxide and dimercaprol. nih.gov

This data indicates that dimercaprol and arsenic trioxide can form at least five different complex structures in solution. nih.gov

In another research endeavor, native mass spectrometry was employed to investigate the interaction between 2,3-dimercaprol and the metallo-β-lactamase IMP-1. escholarship.org The results showed a dominant peak corresponding to the unbound form of the enzyme, suggesting that under the experimental conditions, a stable ternary complex was not observed or was present in very low abundance. escholarship.org This highlights the utility of MS in not only identifying complexes but also in assessing the stability and stoichiometry of ligand-analyte interactions.

Chromatographic and Separation Techniques for Compound and Metabolite Analysis (Non-Clinical)

Chromatographic techniques are fundamental for the separation, identification, and quantification of (S)-Dimercaprol and its metabolites in various non-clinical samples. These methods are crucial for purity analysis, stability studies, and understanding its metabolic fate.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a versatile and widely used technique for the analysis of non-polar compounds like dimercaprol. jddt.in The development and validation of RP-HPLC methods are essential for ensuring the quality and stability of the drug substance. jddt.in A typical RP-HPLC method for dimercaprol would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase. jddt.in

| Parameter | Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 column (non-polar) |

| Mobile Phase | Polar solvent mixture (e.g., water/acetonitrile or water/methanol) |

| Detection | UV or Fluorescence Detectors |

This table represents typical parameters for an RP-HPLC method for Dimercaprol analysis. jddt.injddt.in

Coupling HPLC with mass spectrometry (HPLC-MS) enhances the sensitivity and specificity of detection, allowing for trace-level quantification and structural elucidation of metabolites. jddt.in A study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) demonstrated that dimercaprol (BAL) can derivatize arsenic compounds, including pentavalent arsenic (As(V)), which is reduced to a trivalent state (As(III)). nih.gov This method was successfully applied to detect arsenic compounds in rat urine samples following oral administration of arsenic trioxide, indicating its utility in non-clinical metabolic studies. nih.gov

Thin-layer chromatography (TLC) has also been described for the analysis of dimercaprol. acs.org While less sophisticated than HPLC, TLC can be a simple and rapid method for qualitative analysis and purity checks in certain research contexts.

Synthesis and Derivatization Research of Dimercaprol, S

Synthetic Pathways for Dimercaprol (B125519), (S)- Production

Dimercaprol, a dithiol compound, is synthesized through various chemical pathways. The classical and most cited methods often begin with readily available precursors, which are then subjected to a series of reactions to introduce the necessary thiol functional groups. These methods are designed to be efficient and scalable for producing the racemic mixture of dimercaprol.

Chemical Routes from Allyl Alcohol and Related Precursors

A primary and historically significant route for the synthesis of dimercaprol utilizes allyl alcohol as the starting material. This pathway is a multi-step process that efficiently converts the simple three-carbon alcohol into the desired 2,3-dithiol structure.

The synthesis typically proceeds as follows:

Bromination of Allyl Alcohol : The first step involves the addition of bromine across the double bond of allyl alcohol. This reaction yields 2,3-dibromopropan-1-ol, also known as glycerol (B35011) dibromohydrin. This intermediate now has halogen atoms at the C-2 and C-3 positions, which are suitable leaving groups for the subsequent nucleophilic substitution.

Thiolation : The 2,3-dibromopropan-1-ol is then treated with a sulfur nucleophile to replace the bromine atoms with thiol groups. A common reagent for this step is sodium hydrosulfide (B80085) (NaSH). The reaction is typically carried out under pressure to facilitate the double substitution, resulting in the formation of 2,3-dimercaptopropan-1-ol (dimercaprol).

An alternative, related pathway involves the hydrogenation of hydroxypropylene (B8440576) trisulfide, which also yields dimercaprol. These methods produce a racemic mixture of (R)- and (S)-dimercaprol.

Stereoselective Synthesis of (S)-Dimercaprol

Producing enantiomerically pure (S)-Dimercaprol requires a stereoselective synthetic approach that controls the chirality at the C-2 position. Such syntheses typically start from a chiral precursor that already contains the desired stereochemistry.

A notable stereospecific synthesis of (S)-Dimercaprol was developed by Anisuzzaman and Owen in 1967. rsc.org This method utilizes a chiral pool starting material to ensure the correct stereochemical outcome. The pathway is outlined as:

Starting Material : The synthesis begins with (S)-1,2-O-isopropylideneglycerol, a commercially available chiral building block. The isopropylidene group serves as a protecting group for the diol.

Conversion to an Epoxide : The free primary hydroxyl group is converted into a suitable leaving group, and subsequent intramolecular reaction leads to the formation of the corresponding epoxide. This reaction proceeds with inversion of configuration, yielding (R)-benzyl 2,3-epoxypropyl ether. rsc.org

Epoxide Opening : The chiral epoxide is then opened with a thiol-containing nucleophile. This step is crucial for introducing the sulfur atoms.

Deprotection and Conversion : Finally, a series of deprotection and functional group manipulation steps are carried out to remove the protecting groups (e.g., the benzyl (B1604629) ether) and convert intermediate functional groups into the final thiol groups, yielding the target molecule, (S)-2,3-dimercaptopropan-1-ol. rsc.org

This strategic use of a chiral starting material and stereocontrolled reactions ensures that the final product is obtained in its optically active (S)- form.

Derivatization Strategies for Analog Development

The intrinsic properties of dimercaprol, such as its poor water solubility and potential toxicity, prompted research into the development of analogs with improved pharmacological profiles. Derivatization strategies have primarily focused on increasing hydrophilicity and modifying the molecule's interaction with biological systems.

Design and Synthesis of Water-Soluble Dimercaprol, (S)- Analogs (e.g., DMSA, DMPS)

Two of the most successful analogs of dimercaprol are meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS). These compounds were specifically designed to be more water-soluble, which allows for oral administration (in the case of DMSA) and reduces injection-site pain associated with the oil-based dimercaprol formulation. researchgate.netnih.gov

Synthesis of meso-2,3-dimercaptosuccinic acid (DMSA): DMSA is a dicarboxylic acid derivative. It can be prepared by reacting acetylenedicarboxylic acid with a sulfur source like thioacetic acid, followed by hydrolysis to yield the two thiol groups. wikipedia.org The resulting product contains two stereocenters, and the medically used form is the optically inactive meso diastereomer. wikipedia.org

Synthesis of 2,3-dimercapto-1-propanesulfonic acid (DMPS): DMPS incorporates a sulfonic acid group to confer high water solubility. A common synthetic route starts with allyl bromide. researchgate.net

The allyl bromide is first reacted with sodium sulfite (B76179) in an aqueous medium to produce sodium-2-propene-1-sulfonate. google.com

This intermediate is then brominated across the double bond. researchgate.netgoogle.com

The resulting dibrominated compound is reacted with a sulfur source, such as sodium hydrogen sulfide, to replace the bromine atoms with thiol groups, yielding the sodium salt of DMPS. researchgate.netgoogle.com

| Feature | Dimercaprol | meso-2,3-dimercaptosuccinic acid (DMSA) | 2,3-dimercapto-1-propanesulfonic acid (DMPS) |

| IUPAC Name | 2,3-bis(sulfanyl)propan-1-ol | (2R,3S)-2,3-disulfanylbutanedioic acid | 2,3-bis(sulfanyl)propane-1-sulfonic acid |

| Key Functional Groups | 2 Thiols, 1 Alcohol | 2 Thiols, 2 Carboxylic Acids | 2 Thiols, 1 Sulfonic Acid |

| Water Solubility | Low | High | High |

| Typical Formulation | Intramuscular injection in oil | Oral capsule | Oral or Intravenous |

Structural Modifications to Improve Efficacy and Reduce Specific Interactions

Beyond improving water solubility, other structural modifications have been explored to enhance the therapeutic properties of dimercaprol analogs. The goal of these modifications is often to improve bioavailability, alter tissue distribution, and fine-tune the metal-binding affinity.

One strategy involves the esterification of the carboxylic acid groups in DMSA. By converting the polar carboxylic acid groups into less polar esters, the lipophilicity of the molecule can be increased. This modification is intended to improve the ability of the analog to cross cell membranes and access intracellular metal deposits.

The fundamental structural differences between Dimercaprol, DMSA, and DMPS also represent a key strategy in modifying efficacy. The addition of charged groups (carboxylate in DMSA, sulfonate in DMPS) not only enhances water solubility but also significantly alters the pharmacokinetic profile, affecting how the chelator is distributed in the body and excreted. These modifications have been shown to reduce the redistribution of certain metals to sensitive organs like the brain, a potential drawback of the more lipophilic parent compound, dimercaprol.

Application of Thiol-ol Chemistry in Functional Material Synthesis

The chemical structure of dimercaprol, containing both thiol (-SH) and alcohol (-OH) functionalities, makes it a model for bifunctional monomers used in the synthesis of advanced functional materials. This "thiol-ol" chemistry is particularly valuable in polymer science for creating materials with tailored properties.

A prominent application of this chemistry is in thiol-ene reactions . This "click" chemistry reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an 'ene'). westmont.edu Molecules containing multiple thiol and/or ene groups can be polymerized to form complex networks.

Hydrogel Formation : A multi-functional thiol monomer (analogous to the dithiol portion of dimercaprol) can be reacted with a multi-functional ene monomer containing hydroxyl groups (or derived from an alcohol) in an aqueous solution. This polymerization process can form highly cross-linked polymer networks known as hydrogels. nih.gov The hydroxyl groups contribute to the hydrophilicity and functionality of the final material.

Synthesis of Functional Polyols : The photochemical thiol-ene reaction between polythiols (such as pentaerythritol (B129877) tetrakis(3-mercaptopropionate)) and allyl alcohol can be used to synthesize highly functional polyols. westmont.edu These polyols, which have a high density of hydroxyl groups, are valuable precursors for other polymers like polyurethanes.

Polymer Modification : Thiol-ene chemistry can be used to modify existing polymers. For example, a polymer with pendant double bonds can be reacted with a thiol-ol compound like mercaptoethanol to introduce hydroxyl functionality onto the polymer backbone. nsf.gov This changes the polymer's surface properties, such as polarity and crystallinity. Conversely, polymers with hydroxyl groups can be chemically converted to introduce thiol groups, making them reactive in subsequent thiol-ene or Michael addition reactions. rsc.org

The combination of thiol and hydroxyl groups in one molecule provides a versatile platform for creating materials with diverse properties, from biocompatible hydrogels to industrial resins, showcasing the broad applicability of the fundamental chemistry embodied by dimercaprol.

Use of Dimercaprol, (S)- as Surface Anchors and Cross-Linkers in Coatings

(S)-Dimercaprol, also known as (S)-2,3-dimercapto-1-propanol, is a dithiol compound whose unique molecular structure allows it to serve dual roles in the formulation of advanced coatings. Its two thiol (-SH) groups can act as robust anchoring points to various substrates, particularly metals, and can also participate in polymerization reactions to function as a cross-linker, enhancing the structural integrity and durability of the coating.

Function as a Surface Anchor

The efficacy of (S)-Dimercaprol as a surface anchor stems from the strong affinity of its sulfur atoms for certain surfaces, most notably gold. researchgate.net This interaction facilitates the formation of highly organized, self-assembled monolayers (SAMs), which are molecular assemblies that spontaneously form a single, stable layer on a substrate. researchgate.netossila.com The two thiol groups of a single (S)-Dimercaprol molecule can bind to the surface, creating a stable, chelate-like bond that results in a more robustly attached monolayer compared to molecules with only a single thiol anchor. researchgate.net

This anchoring capability is crucial for several applications in coatings:

Adhesion Promotion: By forming a stable SAM on a metallic substrate, (S)-Dimercaprol can act as an interfacial layer that improves the adhesion of a subsequent polymer coating.

Surface Functionalization: The hydroxyl (-OH) group of (S)-Dimercaprol remains exposed and available for further chemical modification. This allows for the tailoring of surface properties, such as hydrophilicity or hydrophobicity, or for the attachment of other functional molecules like corrosion inhibitors or bioactive agents. frontiersin.orgmdpi.com

Corrosion Inhibition: SAMs formed from thiol compounds can create a dense, protective barrier on metal surfaces, inhibiting corrosion. rsc.org The bidentate binding of dithiols like dimercaprol can enhance the stability and protective properties of these films. researchgate.net

Research on 1,3-dimercaptopropan-2-ol, an isomer of dimercaprol, has demonstrated the formation of very stable SAMs on gold surfaces. researchgate.net The stability of the monolayer was found to increase when the molecules were bound through both thiol groups. researchgate.net This principle of bidentate chelation provides a strong basis for the use of (S)-Dimercaprol in creating durable and well-adhered surface modifications.

Table 1: Properties of Dithiol-Based Self-Assembled Monolayers for Surface Anchoring

| Property | Description | Relevance of (S)-Dimercaprol |

|---|---|---|

| Binding Mechanism | Chemisorption of thiol groups onto the substrate surface (e.g., Au-S bond formation). researchgate.net | Two thiol groups allow for a stable, bidentate (chelating) attachment to the surface. researchgate.net |

| Monolayer Stability | The thermal and chemical stability of the assembled monolayer. Dithiol binding enhances stability compared to monothiols. researchgate.net | The chelate effect of the two thiol groups significantly increases the desorption energy, leading to a more durable anchor layer. researchgate.net |

| Surface Functionalization | Ability to present a functional group at the monolayer-air/liquid interface for further reactions. | The terminal hydroxyl (-OH) group is available for subsequent chemical modification or to control surface energy. |

| Application | Corrosion protection, adhesion promotion, development of sensors and biosensors. researchgate.netrsc.org | Forms a dense, stable barrier suitable for protecting underlying substrates and for creating functional interfaces. |

Function as a Cross-Linker

In addition to surface anchoring, the thiol groups of (S)-Dimercaprol can participate in polymerization reactions, making it an effective cross-linking agent. Cross-linking is the process of forming covalent bonds between polymer chains to create a more rigid, three-dimensional network structure. This process is fundamental to the performance of many thermosetting coatings, improving properties such as hardness, chemical resistance, and thermal stability. researchgate.netdanickspecialties.com

One significant application of polythiols in coatings is in thiol-ene chemistry . researchgate.netnih.gov This process involves a reaction between a thiol and a compound containing a carbon-carbon double bond (an 'ene'). The reaction can be initiated by UV light and is known for being rapid, efficient, and relatively insensitive to oxygen, which can inhibit other polymerization reactions. researchgate.net In this context, (S)-Dimercaprol can act as a cross-linker by reacting with polymers containing multiple 'ene' functional groups. Each dimercaprol molecule can form bonds with two separate polymer chains, effectively linking them together.

Another cross-linking mechanism involves the oxidation of thiol groups to form disulfide bonds (-S-S-). Research has shown that 2,3-dimercapto-1-propanol can undergo oxidative polymerization on the surface of iron(III) hydroxide (B78521) oxide to yield polydisulfide oligomers. nih.gov This reaction demonstrates that dimercaprol can be used to build polymer chains and networks through the formation of disulfide linkages, a process that can be used to cure and harden a coating. nih.govresearchgate.net

Table 2: Cross-Linking Reactions Involving (S)-Dimercaprol in Coatings

| Cross-Linking Mechanism | Reactants | Initiation | Resulting Linkage | Key Advantages |

|---|---|---|---|---|

| Thiol-Ene Reaction | (S)-Dimercaprol (thiol) + Polymer with alkene groups (ene) | UV light with a photoinitiator. researchgate.net | Thioether bond (-S-C-) | Rapid curing, low shrinkage, oxygen insensitivity, uniform network formation. researchgate.netnih.gov |

| Oxidative Polymerization | (S)-Dimercaprol + Oxidizing agent (e.g., ferric ions, oxygen) | Chemical oxidation. nih.gov | Disulfide bond (-S-S-) | Can occur under mild aqueous conditions; forms stable disulfide cross-links. nih.govresearchgate.net |

The dual functionality of (S)-Dimercaprol as both a surface anchor and a cross-linker makes it a versatile component in the design of high-performance coatings, enabling strong adhesion to substrates while simultaneously contributing to the development of a robust, cross-linked polymer network.

Theoretical and Computational Studies on Dimercaprol, S

Molecular Docking and Dynamics Simulations of Metal-Dimercaprol, (S)- Complexes

Molecular docking and dynamics simulations are powerful computational tools for investigating the interactions between ligands and their target molecules. mdpi.com In the context of (S)-Dimercaprol, these methods are employed to predict and analyze the binding of this chelator to various metal ions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or, in this case, a metal ion. frontiersin.orgrasayanjournal.co.in For (S)-Dimercaprol, docking studies can elucidate the geometry of the resulting metal-ligand complex, identifying the specific atoms involved in the coordination. The binding energy, a key output of docking simulations, provides an estimate of the stability of the complex. frontiersin.orgmdpi.com Lower, more negative binding energies generally indicate a more stable and favorable interaction. frontiersin.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the metal-(S)-Dimercaprol complex over time. mdpi.com These simulations provide insights into the stability of the complex, revealing how the atoms move and interact under physiological conditions. mdpi.commdpi.com Parameters such as root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are calculated from MD trajectories to assess the stability and flexibility of the complex, respectively. mdpi.com

Research Findings: While specific molecular docking and MD simulation studies exclusively on the (S)-enantiomer of dimercaprol (B125519) are not extensively detailed in the provided search results, the principles of these techniques are widely applied to study metal-ligand interactions. For instance, studies on other chelating agents and metal complexes demonstrate the utility of these methods. researchgate.netfrontiersin.org In silico strategies, including molecular docking and MD simulations, are recognized as valuable for screening large numbers of compounds and predicting their interaction at a molecular level, which saves time and resources in drug discovery. mdpi.com

Table 1: Key Parameters in Molecular Docking and Dynamics Simulations

| Parameter | Description | Significance for (S)-Dimercaprol-Metal Complexes |

|---|---|---|

| Binding Energy | The energy released upon the formation of a stable complex between the ligand and its target. | A lower binding energy suggests a stronger and more stable complex between (S)-Dimercaprol and a metal ion. frontiersin.org |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Low RMSD values over the course of an MD simulation indicate a stable binding pose of (S)-Dimercaprol with the metal. mdpi.com |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of a particular atom or group of atoms from its average position. | Provides insight into the flexibility of different parts of the (S)-Dimercaprol-metal complex. mdpi.com |

| Hydrogen Bonds | Non-covalent interactions that can contribute to the stability of a complex. | Analysis of hydrogen bonding patterns can reveal additional stabilizing interactions within the complex. mdpi.com |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. frontiersin.orgmdpi.com These methods are crucial for characterizing the nature of the chemical bonds and the distribution of electrons within the (S)-Dimercaprol molecule and its metal complexes.

Electronic Structure: Calculations can determine the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between HOMO and LUMO is an important indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Reactivity: Quantum chemical methods can be used to calculate various reactivity descriptors. Natural Bond Orbital (NBO) analysis, for example, can reveal charge transfer interactions between the donor and acceptor parts of a molecule, providing insight into the stability of the system. mdpi.com These calculations can help to understand how (S)-Dimercaprol interacts with different metal ions at an electronic level.

Research Findings: While direct quantum chemical studies on (S)-Dimercaprol were not found in the search results, the application of these methods to similar molecules provides a framework for understanding its properties. For instance, DFT calculations have been used to study the complexation of other chelating agents with toxic metal ions, revealing details of charge transfer and bond lengths. researchgate.net Such studies play a significant role in understanding the chemical reactivity and stability of metal-ion/chelating agent complexes. researchgate.net

Table 2: Key Concepts in Quantum Chemical Calculations

| Concept | Description | Relevance to (S)-Dimercaprol |

|---|---|---|

| Density Functional Theory (DFT) | A computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. | Can be used to accurately model the geometry and electronic properties of (S)-Dimercaprol and its metal complexes. frontiersin.org |

| Highest Occupied Molecular Orbital (HOMO) | The outermost molecular orbital containing electrons. | The energy and character of the HOMO are related to the electron-donating ability of (S)-Dimercaprol. mdpi.com |

| Lowest Unoccupied Molecular Orbital (LUMO) | The innermost molecular orbital that is empty of electrons. | The energy and character of the LUMO are related to the electron-accepting ability of (S)-Dimercaprol. mdpi.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher reactivity, suggesting a greater propensity for (S)-Dimercaprol to interact with metal ions. mdpi.com |

| Natural Bond Orbital (NBO) Analysis | A method for studying charge transfer and conjugative interactions in molecular systems. | Can quantify the charge transfer from the sulfur atoms of (S)-Dimercaprol to the metal ion upon complexation. researchgate.net |

Computational Prediction of Metal Binding Affinity and Selectivity

A crucial aspect of chelation therapy is the ability of the chelating agent to bind strongly to the target toxic metal while having a lower affinity for essential metals. Computational methods are instrumental in predicting the binding affinity and selectivity of chelators like (S)-Dimercaprol.

Binding Affinity Prediction: Computational protocols can calculate the binding affinities of protein-ligand and, by extension, metal-ligand complexes. scfbio-iitd.res.in These methods often consider various contributions to the binding energy, such as electrostatic interactions, van der Waals forces, and hydrophobic effects. scfbio-iitd.res.in Machine learning approaches are also being integrated to improve the accuracy of these predictions. scfbio-iitd.res.in

Selectivity Prediction: By calculating and comparing the binding affinities of (S)-Dimercaprol with a range of different metal ions, it is possible to computationally predict its selectivity. researchgate.net For example, DFT calculations have been used to compare the interaction of the chelator DMSA with lead, mercury, and cadmium, showing that lead interacts most strongly. researchgate.net This type of analysis is vital for understanding why a particular chelator is more effective for a specific metal poisoning.

Research Findings: Computational studies have highlighted the importance of sulfur atoms in the binding of chelators to heavy metals. researchgate.net The stability of metal-chelator complexes varies with the metal ion and the ligand, a principle that forms the basis for selective chelation therapy. mdpi.com For instance, mercury and lead ions have a higher affinity for sulfur and nitrogen ligands compared to oxygen ligands. mdpi.com

Table 3: Factors Influencing Metal Binding Affinity and Selectivity

| Factor | Description | Role in (S)-Dimercaprol Chelation |

|---|---|---|

| Metal Ion Properties | Properties such as charge, ionic radius, and electronic configuration of the metal ion. | These properties determine the strength and geometry of the coordination bond with the thiol groups of (S)-Dimercaprol. |

| Ligand Donor Atoms | The atoms in the chelating agent that donate electrons to the metal ion. | The sulfur atoms of the thiol groups in (S)-Dimercaprol are the primary donor atoms for heavy metal binding. drugbank.com |

| Chelate Ring Formation | The formation of a stable ring structure upon binding of the chelator to the metal ion. | (S)-Dimercaprol forms a stable five-membered ring with metal ions through its two thiol groups. |

| Solvation Effects | The interaction of the metal-chelator complex with the surrounding solvent (e.g., water). | The overall stability of the complex in a biological environment is influenced by how it interacts with water molecules. |

In Silico Modeling of Biological Interactions and Pathways

Beyond the direct interaction with metal ions, computational models can be used to explore the broader biological implications of (S)-Dimercaprol administration. nih.gov This includes its interactions with proteins and its potential effects on biological pathways.

Modeling Biological Interactions: In silico methods can predict how (S)-Dimercaprol might interact with biological macromolecules, such as enzymes. nih.govnih.gov For example, heavy metals often exert their toxicity by binding to the thiol groups of essential enzymes, inhibiting their function. wikipedia.org Dimercaprol competes with these enzymes for the metal ion. wikipedia.org Computational models can help to visualize and quantify these competitive binding processes.

Pathway Analysis: Computational modeling allows for the simulation of biological pathways, providing a way to generate new hypotheses about the systemic effects of a compound. nih.gov For (S)-Dimercaprol, this could involve modeling how its chelation of a particular metal might affect downstream cellular processes that are dependent on that metal.

Research Findings: In silico strategies are increasingly used to screen for potential inhibitors of enzymes, including metalloenzymes. mdpi.com The repurposing of existing drugs is an area where these computational approaches are particularly valuable. mdpi.com For instance, dimercaprol has been identified as an inhibitor of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. mdpi.com This finding, supported by computational studies, suggests a potential new application for this well-established chelating agent. mdpi.com Furthermore, computational studies have been used to investigate the interaction of dimercaprol's metabolite, melarsen (B1215594) oxide, with the parasite enzyme trypanothione (B104310) reductase. biorxiv.org

Comparative Research and Future Avenues for Dimercaprol, S Studies

Comparative Analysis of Dimercaprol (B125519), (S)- with Other Chelating Agents

Dimercaprol, also known as British Anti-Lewisite (BAL), is a foundational compound in the study of chelation therapy. nih.govmdpi.com Its development spurred further research into chelating agents, leading to the synthesis of analogues with different properties. mdpi.com A comparative analysis of Dimercaprol with other chelators, particularly regarding the nature of their thiol groups, is essential for understanding its relative efficacy and limitations in research contexts.

The defining structural feature of Dimercaprol is its possession of two sulfhydryl (-SH) or thiol groups on adjacent carbon atoms, classifying it as a dithiol. nih.govmdpi.com This configuration is central to its mechanism of action, allowing it to form stable five-membered ring complexes with heavy metals like arsenic. mdpi.com The superiority of dithiols over monothiols (compounds with a single -SH group) in metal chelation and other biochemical interactions is a well-documented principle.

Dithiols have a distinct advantage over monothiols because the resulting chelate complexes are significantly more stable. nih.gov According to the Hard-Soft Acid-Base (HSAB) theory, heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), and arsenic (As³⁺) are considered 'soft' or 'borderline' Lewis acids and show a high affinity for 'soft' ligands like thiols. researchgate.net Complexation with a multidentate ligand, such as a dithiol, is entropically favored over complexation with multiple monodentate ligands. researchgate.net

Research comparing the arsenic-sequestering ability of the dithiol meso-2,3-dimercaptosuccinic acid (DMSA) with monothiol ligands like 2-mercaptopropionic acid (TLA) and 2-mercaptosuccinic acid (TMA) demonstrates this principle. The sequestering ability was found to follow the trend TLA < TMA ≪ DMSA. nih.gov This indicates that the presence of two thiol groups in DMSA results in a significantly more effective chelating agent than its monothiol counterparts. nih.gov

Table 1: Comparative Properties of Dithiol vs. Monothiol Chelating Agents

| Property | Dithiols (e.g., Dimercaprol, DMSA) | Monothiols (e.g., Glutathione, Cysteine) |

|---|---|---|

| Binding Mechanism | Forms stable, cyclic chelate complexes with metal ions. mdpi.com | Forms less stable, non-cyclic complexes. nih.gov |

| Complex Stability | High; entropically favored due to chelate effect. researchgate.net | Lower; requires multiple molecules for coordination. researchgate.net |

| Efficacy in Metal Sequestration | Significantly higher efficacy for target heavy metals. nih.gov | Lower efficacy; native products are less rapidly cleaved. nih.gov |

| Reductive Potential | Efficiently reduces disulfide bonds by forming a stable intramolecular disulfide bond. nih.gov | Less efficient in reducing disulfide bonds compared to dithiols. nih.gov |

In research applications, Dimercaprol presents a profile of distinct advantages and significant limitations, which has driven the development of its analogues.

Advantages:

Broad Efficacy: Dimercaprol forms stable chelates with a wide range of heavy metals, including arsenic, inorganic mercury, gold, lead, antimony, and bismuth. ijpbs.comwikipedia.org

Blood-Brain Barrier Penetration: Some studies suggest that Dimercaprol can cross the blood-brain barrier, which could be advantageous in research models of neurological damage from heavy metals. mdpi.comnih.gov

Established History: As the first successful heavy metal antidote, it serves as a benchmark compound against which newer chelators are compared. nih.govmdpi.com

Limitations:

Toxicity and Narrow Therapeutic Index: The compound itself is toxic, with a small margin between therapeutic and toxic effects, which complicates its use in experimental models. ijpbs.comwikipedia.org

Metal Redistribution: A major drawback observed in research is its tendency to redistribute arsenic and mercury into sensitive organs, such as the brain. mdpi.commdpi.com It can also increase the concentration of cadmium in the kidneys. mdpi.comwikipedia.org

Physicochemical Properties: Dimercaprol is an oily, water-insoluble liquid, requiring administration via painful intramuscular injection in a peanut oil solution. mdpi.comijpbs.com This formulation can be a confounding factor in research and is unsuitable for subjects with peanut allergies. wikipedia.orgmhmedical.com

Development of Superior Analogues: Water-soluble dithiol analogues like DMSA (succimer) and 2,3-dimercapto-1-propanesulfonic acid (DMPS) were developed to overcome Dimercaprol's limitations. mdpi.commdpi.com These agents can be administered orally and exhibit lower toxicity. mdpi.commdpi.com

Table 2: Summary of Advantages and Limitations of Dimercaprol in Research

| Aspect | Details | Reference |

|---|---|---|

| Advantages | Effective against a broad spectrum of heavy metals; potential to cross the blood-brain barrier. | ijpbs.comwikipedia.orgmdpi.comnih.gov |

| Limitations | High intrinsic toxicity, risk of metal redistribution to the brain, poor water solubility requiring oily injections. | mdpi.comijpbs.comwikipedia.orgmdpi.com |

| Comparators | Newer analogues like DMSA and DMPS are water-soluble, can be given orally, and are less toxic. | mdpi.commdpi.com |

Investigation of Combination Approaches in Experimental Models

To enhance efficacy and mitigate some of the limitations of monotherapy, research has explored using Dimercaprol in combination with other agents.

A notable combination therapy in experimental and clinical research is the co-administration of Dimercaprol with Edetate Calcium Disodium (B8443419) (CaNa₂EDTA). wikidoc.org This approach has been particularly studied in the context of severe lead poisoning. mhmedical.com Research indicates that for lead encephalopathy, the combined use of Dimercaprol and CaNa₂EDTA is associated with an accelerated decline in blood lead levels and increased urinary lead excretion. mhmedical.com